molecular formula C20H24N4O2S B303718 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303718
分子量: 384.5 g/mol
InChIキー: KCFBLAQLXYTPKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.

作用機序

The exact mechanism of action of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. It is believed to work by activating the immune system to attack cancer cells. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site.

実験室実験の利点と制限

One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its ability to induce tumor necrosis and inhibit tumor growth in various cancer cell lines and animal models. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its toxicity. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to cause severe side effects in animal models, including liver and kidney damage.

将来の方向性

There are several future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to study the combination of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-cancer drugs to enhance their effectiveness. Another direction is to study the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with immunotherapy drugs to enhance the immune response against cancer cells. Additionally, further research is needed to understand the exact mechanism of action of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and to develop less toxic analogs of the compound.

合成法

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was first synthesized in the 1980s by scientists at the Wellington School of Medicine in New Zealand. The synthesis involves a multi-step process starting with the reaction of 2,5-dimethyl-3,6-dihydro-1,4-thiazine with 2-chloroacrylonitrile to produce 2-amino-5,6-dimethyl-3,4-dihydro-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline. This compound is then reacted with morpholine and sodium cyanoborohydride to produce 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学的研究の応用

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines and animal models. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its ability to enhance the anti-tumor effects of chemotherapy and radiation therapy.

特性

製品名

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C20H24N4O2S

分子量

384.5 g/mol

IUPAC名

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O2S/c1-20(2)10-14-18(15(25)11-20)17(16-4-3-9-27-16)13(12-21)19(22)24(14)23-5-7-26-8-6-23/h3-4,9,17H,5-8,10-11,22H2,1-2H3

InChIキー

KCFBLAQLXYTPKO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CS4)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CS4)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。